Product packaging for Prednisolone Acetate(Cat. No.:CAS No. 52-21-1)

Prednisolone Acetate

Cat. No.: B001110
CAS No.: 52-21-1
M. Wt: 402.5 g/mol
InChI Key: LRJOMUJRLNCICJ-JZYPGELDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prednisolone acetate is a synthetic glucocorticoid (C₂₃H₃₀O₆) extensively utilized in biomedical research for its potent anti-inflammatory and immunosuppressive properties. As an active corticosteroid, it mimics the effects of endogenous cortisol and is a key tool for investigating inflammatory pathways and immune responses in experimental models. Mechanism of Action: this compound exerts its effects through genomic and non-genomic pathways. Its primary mechanism involves passive diffusion into cells and binding to cytoplasmic glucocorticoid receptors (GR). This activated complex translocates to the nucleus, where it modulates gene transcription by binding to Glucocorticoid Response Elements (GREs). This action leads to the downregulation of pro-inflammatory cytokines (e.g., interleukins) and the upregulation of anti-inflammatory proteins. Concurrently, it inhibits the enzyme phospholipase A2, thereby preventing the release of arachidonic acid and the subsequent production of potent inflammatory mediators like prostaglandins and leukotrienes. The compound also suppresses the migration and activity of immune cells such as T-lymphocytes and neutrophils, providing broad immunosuppressive effects . Research Applications: • Inflammation & Immunology Research: A cornerstone for studying acute and chronic inflammatory diseases, autoimmune conditions (e.g., rheumatoid arthritis, lupus), and allergic responses in cellular and animal models. • Ophthalmology Research: Widely used to create models of ocular inflammation (e.g., uveitis, keratitis, conjunctivitis) and to study post-surgical inflammatory responses. Its good corneal penetration makes it particularly valuable for such applications . • Pharmacology & Toxicology Studies: Serves as a reference compound for investigating the efficacy, pharmacokinetics, and safety profiles of new anti-inflammatory agents or novel drug delivery systems. This product is provided For Research Use Only (RUO) . It is strictly not intended for human or veterinary diagnostic, therapeutic, or any other clinical uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30O6 B001110 Prednisolone Acetate CAS No. 52-21-1

Properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-18,20,26,28H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJOMUJRLNCICJ-JZYPGELDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023502
Record name Prednisolone acetate
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Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52-21-1
Record name Prednisolone acetate
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Record name Prednisolone acetate [USP:JAN]
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Record name Prednisolone acetate
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Record name Prednisolone acetate
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Record name PREDNISOLONE ACETATE
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Molecular and Cellular Mechanisms of Prednisolone Acetate Activity

Glucocorticoid Receptor Binding and Activation Research

The initiation of prednisolone (B192156) acetate's activity is its binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily found within the cytoplasm of nearly all vertebrate cells. wikipedia.org This interaction is a critical determinant of the drug's potency and subsequent biological effects.

Cytoplasmic Receptor Interaction Dynamics

In its unliganded, inactive state, the GR resides in the cytoplasm as a component of a large, dynamic multiprotein complex. nih.gov This complex includes several chaperone proteins, most notably Heat Shock Protein 90 (HSP90) and Heat Shock Protein 70 (HSP70), along with immunophilins such as FK506-binding proteins (FKBP51 and FKBP52). nih.govuconn.edu These associated proteins are crucial for maintaining the GR in a conformation that allows for high-affinity ligand binding but keeps it functionally inert and sequestered from the nucleus. nih.gov

The binding of a glucocorticoid like prednisolone to the ligand-binding domain of the GR induces a significant conformational change in the receptor protein. patsnap.com This alteration in structure triggers the dissociation of the chaperone and immunophilin proteins. nih.govyoutube.com This unmasking of the receptor is a pivotal step, exposing nuclear localization signals that are essential for the receptor's journey to the nucleus. Research has shown that substitutions on the steroid molecule, such as the acetate (B1210297) group in prednisolone acetate, can influence both lipophilicity and binding affinity for the GR. nih.gov

Table 1: Key Proteins in the Inactive Glucocorticoid Receptor Complex

ProteinFamilyFunction
Glucocorticoid Receptor (GR) Nuclear ReceptorBinds to glucocorticoids, acts as a transcription factor.
HSP90 Heat Shock ProteinChaperone protein that maintains GR in a high-affinity binding state.
HSP70 Heat Shock ProteinChaperone protein involved in the GR folding and assembly process.
FKBP51/FKBP52 ImmunophilinRegulate GR sensitivity and nuclear translocation.
p23 Co-chaperoneStabilizes the GR-HSP90 complex.

Nuclear Translocation of Glucocorticoid-Receptor Complexes

Following ligand binding and the dissociation of the multiprotein complex, the now-activated this compound-GR complex moves from the cytoplasm into the nucleus. patsnap.comnih.gov This nuclear translocation is an active, regulated process that requires the recognition of the GR's nuclear localization signals by the cellular nuclear import machinery. uconn.edunih.gov Once inside the nucleus, the complex can directly interact with the cell's DNA to regulate gene expression. patsnap.comatsjournals.org Studies have demonstrated that this nuclear translocation is a fundamental prerequisite for corticosteroid action. atsjournals.org

Glucocorticoid Response Element (GRE) Binding Investigations

Within the nuclear compartment, the this compound-GR complex functions as a ligand-dependent transcription factor. nih.gov The complex typically dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), located in the promoter regions of target genes. patsnap.comwikipedia.orgpatsnap.com The binding to these GREs allows the GR complex to either activate (transactivation) or repress (transrepression) the transcription of specific genes. wikipedia.orgnih.gov This interaction with GREs is a central mechanism by which corticosteroids switch off multiple activated inflammatory genes. nih.gov The direct mechanism involves the GR complex binding to GREs, while other mechanisms involve the complex tethering to other DNA-bound transcription factors. youtube.com

Genomic Modulation Research

The binding of the this compound-GR complex to DNA initiates the genomic effects of the drug, which are responsible for its broad anti-inflammatory and immunosuppressive actions. drugbank.com This involves altering the rate of transcription of a wide array of genes.

Transcriptional Regulation of Anti-inflammatory Genes

A primary effect of this compound is the upregulation of genes that code for anti-inflammatory proteins. wikipedia.orgdrugbank.com Through a process known as transactivation, the GR complex binds to GREs and recruits co-activator molecules, which facilitates the assembly of the transcription machinery and increases the expression of these target genes. wikipedia.org This action effectively "switches on" the production of the body's own anti-inflammatory mediators.

A classic and well-documented example of this anti-inflammatory gene regulation is the increased expression of Annexin A1, also known as Lipocortin-1. nih.govwikipedia.org The synthesis of this protein is strongly regulated by glucocorticoids. nih.gov Annexin A1 plays a crucial role in inhibiting phospholipase A2 (PLA2), a key enzyme responsible for releasing arachidonic acid from cell membrane phospholipids. patsnap.comwikipedia.orgmedex.com.bd

Arachidonic acid is a precursor molecule for the synthesis of potent pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. patsnap.commedex.com.bd By inducing the synthesis of Annexin A1, this compound effectively blocks the action of phospholipase A2, thereby preventing the production of these inflammatory eicosanoids. wikipedia.orgmedex.com.bd This inhibition of PLA2 is a cornerstone of the anti-inflammatory action of corticosteroids. nih.gov Research has confirmed that glucocorticoids drive the expression of Annexin A1, which in turn suppresses pro-inflammatory genes and hinders inflammatory responses. researchgate.net

Induction of Interleukin-10 (IL-10) Signaling Research

This compound, a synthetic glucocorticoid, exerts part of its anti-inflammatory and immunomodulatory effects by influencing the signaling of anti-inflammatory cytokines, most notably Interleukin-10 (IL-10). Research indicates a synergistic relationship between glucocorticoids and IL-10, where their combined action can enhance therapeutic outcomes.

A study investigating the effects of prednisolone on patients with Erythema Nodosum Leprosum (ENL), an inflammatory complication of leprosy, found that treatment significantly increased both the mRNA expression and the ex vivo production of IL-10. nih.gov Before treatment, IL-10 production was significantly lower in ENL patients compared to controls, but it increased significantly following prednisolone administration. nih.gov This suggests that a key mechanism of prednisolone in controlling this inflammatory condition is the upregulation of this crucial regulatory cytokine. nih.gov

Further research in the context of ulcerative colitis (UC) has explored the molecular interplay between IL-10 and glucocorticoids (GC) on the intestinal epithelial barrier. One study demonstrated that IL-10 enhances the epithelial barrier in the presence of glucocorticoids through a mechanism involving the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK). nih.gov This finding supports the hypothesis that the responsiveness to steroid treatment in conditions like UC may depend on the presence and activity of IL-10. nih.gov The study also noted that the synergistic action of IL-10 and glucocorticoids could promote recovery in the injured intestinal epithelium by reducing inflammation-induced stress and helping to restore homeostasis. nih.gov

Investigations in healthy volunteers using prednisone (B1679067), the active metabolite of which is prednisolone, have shown favorable interactions with IL-10. nih.gov While prednisone alone had a partial and short-lived inhibitory effect on the production of pro-inflammatory cytokines, the combination with IL-10 resulted in responses that were similar to or greater than the effects produced by the more strongly acting agent, without altering the pharmacokinetics of either substance. nih.gov

Table 1: Research Findings on Prednisolone and IL-10 Signaling

Study Focus Model/Subject Key Findings Reference
Prednisolone in Erythema Nodosum Leprosum ENL Patients Significantly increased mRNA expression and ex vivo production of IL-10 post-treatment. nih.gov
IL-10 and Glucocorticoid Synergy Caco-2 Monolayers (in vitro) IL-10 enhances the intestinal epithelial barrier in the presence of glucocorticoids via p38 MAPK phosphorylation. nih.gov
Pharmacoimmunodynamic Interactions Healthy Volunteers Prednisone and IL-10 interacted favorably, with joint effects on cytokine production being inhibitory and consonant with the stronger agent. nih.gov

Repression of Pro-inflammatory Gene Expression

A primary mechanism through which this compound exerts its anti-inflammatory effects is by repressing the expression of genes that promote inflammation. patsnap.compatsnap.com This is achieved through its active form, prednisolone, which diffuses into cells and binds to cytoplasmic glucocorticoid receptors (GRs). patsnap.com This activated drug-receptor complex translocates to the nucleus, where it interacts with DNA at specific sites known as glucocorticoid response elements (GREs) or with other transcription factors to inhibit the transcription of pro-inflammatory genes. patsnap.compatsnap.comnih.gov

Inhibition of NF-κB Pathway Activation Research

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of the immune response, controlling the expression of numerous pro-inflammatory mediators. wikipedia.org A key anti-inflammatory action of glucocorticoids like prednisolone is the inhibition of the NF-κB pathway. nih.govwikipedia.org

Several mechanisms for this inhibition have been proposed. One major mechanism involves the glucocorticoid receptor directly interfering with NF-κB's ability to activate gene transcription. nih.gov Another proposed mechanism is that glucocorticoids induce the expression of the inhibitor of NF-κB, IκBα. nih.gov IκBα binds to NF-κB in the cytoplasm, preventing its translocation to the nucleus and thereby keeping it in an inactive state. nih.gov

A study on human pulmonary artery smooth muscle cells (PASMC) demonstrated that prednisolone markedly inhibited the platelet-derived growth factor (PDGF)-induced nuclear translocation of NF-κB's p50 and p65 subunits. nih.gov This research suggests that by preventing NF-κB from reaching the nucleus, prednisolone can exert anti-proliferative and anti-inflammatory effects in the context of pulmonary vascular remodeling. nih.gov

Table 2: Research on this compound and NF-κB Inhibition

Research Area Cell/Tissue Model Outcome of Prednisolone/Glucocorticoid Action Reference
General Mechanism Various Induces expression of IκBα, enhancing cytosolic retention of NF-κB. nih.gov
General Mechanism Various Activated glucocorticoid receptor interferes with NF-κB transcriptional activity. wikipedia.orgnih.gov
PDGF-Induced Proliferation Human Pulmonary Artery Smooth Muscle Cells (PASMC) Markedly inhibited the nuclear translocation of NF-κB subunits (p50 and p65). nih.gov
Downregulation of Pro-inflammatory Cytokine Production

By inhibiting transcription factors like NF-κB, this compound effectively suppresses the production of a wide array of pro-inflammatory cytokines. patsnap.comoctagonchem.com This broad-spectrum inhibition is fundamental to its immunosuppressive and anti-inflammatory properties. medchemexpress.com

Interleukin-2 (IL-2) is a cytokine crucial for the proliferation and activation of T-lymphocytes, which are key players in the cell-mediated immune response. patsnap.comnih.gov The immunosuppressive effects of prednisolone are significantly linked to its ability to reduce the production and activity of IL-2. patsnap.comwikipedia.org

Research has shown that glucocorticoids inhibit genes that code for IL-2, leading to reduced T-cell proliferation. wikipedia.org A study conducted on peripheral blood mononuclear cells from patients with glomerulopathy and healthy controls investigated the suppressive effects of prednisolone on lymphocyte proliferation and the expression of the IL-2 receptor (IL-2R). nih.gov The findings confirmed that prednisolone suppresses both of these parameters. nih.gov

Another study focusing on steroid resistance found a direct association between the suppression of lymphocyte blastogenesis by prednisolone and the synthesis of IL-2. nih.gov In individuals whose lymphocytes were "steroid-sensitive," IL-2 activity was lower in cell cultures treated with prednisolone. nih.gov Conversely, adding external IL-2 could overcome the suppressive effects of the steroid on lymphocyte proliferation, highlighting the central role of IL-2 suppression in prednisolone's mechanism of action. nih.gov

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are potent pro-inflammatory cytokines involved in systemic inflammation. Prednisolone treatment has been shown to modulate the expression of these cytokines.

In a study of patients with Erythema Nodosum Leprosum, treatment with prednisolone resulted in a significant reduction in the mRNA expression of TNF and IL-6 in both blood and skin lesions. nih.gov The in vitro production of TNF in response to M. leprae stimulation was also considerably higher before treatment compared to during and after treatment. nih.gov While a reduction in IL-6 mRNA was observed, the study did not find statistically significant differences in the ex vivo production of IL-6 before and after prednisolone treatment. nih.gov

Table 3: Research on Prednisolone's Effect on TNF-α and IL-6

Cytokine Study Population Sample Type Effect of Prednisolone Treatment Reference
TNF-α ENL Patients Blood & Skin Lesions Significantly reduced mRNA expression. nih.gov
Peripheral Blood Mononuclear Cells (in vitro) Significantly reduced protein production in response to stimulus. nih.gov
IL-6 ENL Patients Blood & Skin Lesions Significantly reduced mRNA expression. nih.gov
Peripheral Blood Mononuclear Cells (in vitro) No statistically significant difference in ex vivo protein production. nih.gov
Cyclooxygenase-2 (COX-2) Gene Expression Studies

Cyclooxygenase-2 (COX-2) is an enzyme that is rapidly induced by inflammatory stimuli such as cytokines and growth factors. nih.gov It is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. patsnap.comnih.gov

The anti-inflammatory action of this compound involves the downregulation of COX-2 expression. patsnap.com This occurs upstream of prostaglandin (B15479496) synthesis. Glucocorticoids inhibit the enzyme phospholipase A2, which is responsible for releasing arachidonic acid from cell membranes. patsnap.comnih.govyoutube.com By blocking this step, they prevent the formation of arachidonic acid, the substrate required by COX-2 to produce prostaglandins. patsnap.comyoutube.com In addition to this upstream inhibition, glucocorticoids also directly suppress the expression of the COX-2 gene itself. wikipedia.org This dual action effectively halts the production of inflammatory prostaglandins. patsnap.com

Non-Genomic Actions of this compound

This compound, a synthetic glucocorticoid, exerts its effects primarily through the classical genomic pathway, which involves binding to cytosolic glucocorticoid receptors (GR) and modulating gene expression. patsnap.com This process, however, typically requires hours to days to manifest. nih.gov In addition to these well-documented genomic effects, there is a growing body of evidence supporting the existence of rapid, non-genomic actions that occur within minutes. patsnap.comnih.gov These effects are too swift to be explained by gene transcription and protein synthesis. nih.gov The non-genomic mechanisms of this compound are crucial for its rapid anti-inflammatory and immunosuppressive effects and involve signaling pathways initiated at the cell membrane and direct molecular interactions within the cytoplasm. patsnap.comwikipedia.org

Rapid Membrane-Associated Signaling Pathways

The rapid, non-genomic effects of glucocorticoids like prednisolone are often initiated at the cell surface through interactions with membrane-associated glucocorticoid receptors (mGRs). nih.govwikipedia.org These receptors are distinct from the classical cytosolic GRs and can trigger swift intracellular signaling cascades. wikipedia.org The identity of mGRs is still under investigation, but they are thought to include both membrane-bound forms of the classical GR and potentially distinct G protein-coupled receptors (GPCRs). nih.govwikipedia.org

Activation of these mGRs can lead to the rapid modulation of various downstream signaling pathways. For instance, studies have shown that glucocorticoids can quickly influence intracellular calcium ([Ca2+]i) levels, although the effects can vary depending on the cell type. nih.gov In some cells, glucocorticoids may decrease [Ca2+]i by activating adenylyl cyclase/protein kinase A (PKA) mediated mechanisms at the cell membrane, which in turn activates the SERCA pump. nih.gov Furthermore, mGRs have been implicated in the rapid modulation of neuronal activity in various brain regions, affecting cognition and stress-adaptive behaviors within minutes. wikipedia.org Research indicates that mGRs on monocytes are upregulated by inflammatory stimuli, suggesting a feedback loop to control glucocorticoid action. nih.gov

Table 1: Putative Membrane-Associated Glucocorticoid Receptors and Signaling
Receptor TypeProposed Signaling MechanismPotential Downstream EffectReference
Membrane-bound classical GR (mGR)Association with signaling complexesModulation of kinase activity nih.govwikipedia.org
G Protein-Coupled Receptors (GPCRs)Activation of G proteins, leading to second messenger production (e.g., cAMP)Rapid changes in cellular function, such as ion channel activity and neurotransmitter release nih.govwikipedia.org
Monocyte mGCRUpregulated by inflammatory stimuli and downregulated by glucocorticoidsNegative feedback loop to control glucocorticoid action nih.gov

Pharmacology and Pharmacodynamics in Preclinical Research

Biotransformation and Metabolic Pathways Research

The conversion of prednisolone (B192156) acetate (B1210297) into its active form and subsequent metabolic breakdown are crucial determinants of its activity. Research has focused on the initial hydrolysis and the intricate pathways of its active metabolite's metabolism.

Hydrolysis to Prednisolone as the Active Moiety

Prednisolone acetate is a prodrug that requires metabolic conversion to exert its effects. frontiersin.org The primary step in its activation is ester hydrolysis, which cleaves the acetate group to yield the biologically active metabolite, prednisolone. drugbank.cominvivochem.com This biotransformation is essential for the compound's anti-inflammatory and immunomodulating properties. invivochem.com The hydrolysis occurs in various tissues, including the eye and in the blood, with studies showing greater hydrolysis of the prodrug in the plasma compartment compared to the tear film in canine models. frontiersin.org The absorption pharmacokinetics of this compound are not significantly different from a comparable dose of prednisolone itself. drugbank.com

Metabolism of Prednisolone and its Metabolites

Following its formation, prednisolone undergoes extensive metabolism. clinpgx.org A key metabolic step is the reversible conversion of prednisolone to prednisone (B1679067), a reaction mediated by 11β-hydroxysteroid-dehydrogenases (11β-HSD). drugbank.comnih.gov In many species, this equilibrium favors the formation of the more active 11-hydroxy compound, prednisolone. nih.gov

Further metabolism results in numerous metabolites. clinpgx.org Phase I reactions include the reduction of a ketone group and hydroxylation. clinpgx.org Key metabolites identified in preclinical studies include:

20α-dihydroprednisolone clinpgx.orgnih.gov

20β-dihydroprednisolone clinpgx.org

6β-hydroxyprednisolone clinpgx.org

20α-dihydro-prednisone drugbank.cominvivochem.com

20β-dihydro-prednisone drugbank.cominvivochem.com

6α-hydroxy-prednisone drugbank.com

6β-hydroxy-prednisone drugbank.com

17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione drugbank.cominvivochem.com

17α,20ξ,21-trihydroxy-5ξ-pregn-1-en-3,11-dione invivochem.com

The formation of 6β-hydroxyprednisolone is significantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. clinpgx.org Additionally, enzymes from the AKR1C family are likely involved in the reduction of prednisone and prednisolone to their 20-alpha and beta forms. clinpgx.org These metabolites and their conjugates, primarily glucuronides formed by enzymes like UGT2B7, are then prepared for excretion. drugbank.comclinpgx.org

Preclinical Pharmacokinetic Research

Preclinical pharmacokinetic studies in various animal models have been instrumental in characterizing the absorption, distribution, protein binding, and elimination of this compound and its active metabolite.

Absorption and Distribution Studies in Animal Models

The absorption and distribution of this compound vary depending on the route of administration and the animal model. Following intramuscular administration of a this compound solution in cattle, a biphasic absorption pattern was observed, with about 20% of the dose being absorbed rapidly and the remaining 80% absorbed more slowly. nih.gov In contrast, an intramuscular suspension formulation showed a much slower absorption rate in the same species. nih.govresearchgate.net

Systemic absorption has also been demonstrated after topical ophthalmic administration in dogs. avma.orgresearchgate.net In one study, applying 1% this compound drops to both eyes of healthy Beagle dogs four times daily for three days resulted in detectable plasma levels of the drug. nih.gov The volume of distribution for the active metabolite, prednisolone, is reported to be between 0.22 and 0.7 L/kg. drugbank.com In cynomolgus monkeys, prednisolone exhibited a dose-dependent volume of distribution. researchgate.net Studies in mice, dogs, and monkeys after administration of prednisone showed the drug distributed to the kidneys, liver, intestine, and bile. nih.gov

Pharmacokinetic Parameters of Prednisolone in Various Animal Models
Animal ModelAdministration RouteKey FindingsReference
CattleIntramuscular (Solution)Biphasic absorption: t½ (fast phase) = 1.76 h (20% of dose); t½ (slow phase) = 12.3 h (80% of dose) nih.gov
CattleIntramuscular (Suspension)Very slow absorption; t½ = 48 h researchgate.net
Dogs (Beagle)Topical OphthalmicSystemic absorption detected. Median plasma concentration of 24.80 ng/mL after 14 days of treatment. avma.orgresearchgate.net
AlpacasIntravenousClearance = 347 mL/h/kg; Vd = 1,295 mL/kg frontiersin.org
Cynomolgus MonkeyIntravenousDose-dependent clearance and volume of distribution. researchgate.net

Plasma Protein Binding Dynamics in Preclinical Systems

The active metabolite, prednisolone, exhibits significant binding to plasma proteins, which influences its distribution and availability. drugbank.com In plasma, prednisolone is 70-90% bound to proteins. drugbank.com It binds to both albumin and transcortin (corticosteroid-binding globulin). clinpgx.orgnih.gov While the binding to albumin is characterized as weak, it is significant due to the high concentration of albumin in the plasma. clinpgx.org In vitro studies using mouse serum showed that approximately half of the added prednisone became bound to serum proteins. nih.gov

The extent of protein binding can be concentration-dependent, as observed in cynomolgus monkeys. researchgate.net This concentration-dependent binding affects the drug's pharmacokinetics, and when corrected for, the clearance of free prednisolone was found to be linear across different dose levels in this species. researchgate.net This binding is crucial as it prevents the rapid diffusion of the hydrophobic compound into cells. clinpgx.org

Elimination Pathways in Investigational Models

This compound and its metabolites are primarily eliminated from the body via renal excretion. drugbank.com The majority of the drug is excreted in the urine in the form of its metabolites and their glucuronide conjugates. drugbank.com Only a small fraction, estimated at 2-5% of a given dose, is excreted as unchanged prednisone. clinpgx.org Similarly, studies in dogs and monkeys found that only small amounts of prednisone and prednisolone were excreted in the urine. nih.gov

The elimination half-life of prednisolone has been determined in several animal models, providing insight into its duration of action.

Elimination Half-Life of Prednisolone in Different Species
Animal ModelAdministration RouteElimination Half-Life (t½)Reference
General (Oral)Oral2-3 hours drugbank.com
CattleIntravenous3.6 hours researchgate.net
Cynomolgus MonkeyIntravenous2-4 hours researchgate.net
AlpacasIntravenous2.98 hours frontiersin.org

Structure-Activity Relationship (SAR) Studies

Influence of Functional Groups on Glucocorticoid Activity

The specific functional groups attached to the steroid nucleus of this compound are critical determinants of its glucocorticoid activity. This compound is the 21-acetate ester of prednisolone. wikipedia.org

Key functional groups and their influence include:

The C11-Hydroxyl Group: The presence of a hydroxyl (-OH) group at the C11 position, as seen in prednisolone and its acetate ester, is a significant enhancement compared to the keto (=O) group found in its precursor, prednisone. nih.govresearchgate.net This substitution from a keto to a hydroxyl group enhances the molecule's ability to cross cellular membranes, thereby increasing its bioavailability. nih.gov

The C21-Acetate Group: The esterification of the C21-hydroxyl group with an acetate functional group (to form this compound) alters the molecule's properties. nih.gov This acetylation increases the lipophilicity of the steroid. nih.gov However, this 21-acetate substitution has been shown to cause a decrease in the steroid's binding affinity for the glucocorticoid receptor when compared to its parent alcohol, prednisolone. nih.gov Research using solid-state nuclear magnetic resonance (NMR) has indicated that the motional degrees of freedom and bioavailability of glucocorticoids increase in the following order: prednisone, prednisolone, this compound, methylprednisolone (B1676475), and methylthis compound. nih.gov

Double Bond at C1-C2: The introduction of a double bond between carbons 1 and 2 in the A-ring (a feature of prednisolone compared to hydrocortisone) enhances glucocorticoid potency relative to mineralocorticoid activity.

Table 1: Influence of Functional Group Modifications on Glucocorticoid Properties

Structural ModificationCompound ExampleObserved Effect in Preclinical ResearchReference
C11-Keto groupPrednisoneLower bioavailability compared to prednisolone. nih.gov
C11-Hydroxyl groupPrednisoloneEnhanced potential to cross the cellular membrane, leading to increased bioavailability compared to prednisone. nih.gov
C21-Acetate esterThis compoundIncreases lipophilicity but decreases binding affinity for the glucocorticoid receptor compared to prednisolone. Motional freedom and bioavailability are increased compared to prednisolone. nih.govnih.gov
C6-Methyl groupMethylprednisoloneFurther increases motional degrees of freedom and bioactivity compared to prednisolone. nih.gov

Conformational Analysis and Receptor Binding Affinity

Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor. nih.gov The binding of the steroid induces a conformational change in the GR, which then modulates gene expression. nih.gov The three-dimensional shape, or conformation, of this compound is therefore crucial for its ability to fit into the binding site of the GR.

Studies have shown that substitutions on the steroid molecule induce changes in binding affinity, which can be associated with changes in lipophilicity. nih.gov For this compound, the key modification is at the C21 position. Research on human keratinocyte cytosolic glucocorticoid receptors found that 21-acetate substitution on corticosteroids leads to a decrease in affinity for the receptor while increasing the steroid's lipophilicity. nih.gov Specifically, all 21-esters, including by analogy this compound, demonstrated lower binding affinity than the parent alcohol (prednisolone). nih.gov This suggests that while the acetate group may aid in membrane penetration due to increased lipophilicity, the active binding to the receptor is less efficient than that of the non-esterified parent compound.

Table 2: General Effects of Esterification on Receptor Binding Affinity and Lipophilicity

SubstitutionEffect on Receptor Binding AffinityEffect on LipophilicityReference
17α-OH or 21-OHIncreaseDecrease nih.gov
21-AcetateDecrease (compared to parent alcohol)Increase nih.gov

Stereochemical Impact on Biological Function

The biological function of this compound is highly dependent on its specific stereochemistry. The molecule has a precise three-dimensional arrangement of atoms, and any deviation from this configuration would drastically reduce or eliminate its activity. The IUPAC name for this compound, [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-Dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate, specifies the exact stereoisomeric form. wikipedia.orgnih.gov This defined structure is complementary to the ligand-binding domain of the glucocorticoid receptor, allowing for the precise interactions necessary to trigger the conformational changes that lead to a biological response.

Comparative Preclinical Pharmacodynamics of Corticosteroid Analogues

The pharmacodynamic properties of this compound are often evaluated in comparison to other synthetic corticosteroids to understand its relative potency and efficacy in various research models.

Comparison with Dexamethasone (B1670325) and Betamethasone (B1666872) in Research Models

Dexamethasone and betamethasone are potent fluorinated corticosteroids that serve as common benchmarks in preclinical studies.

Potency and Receptor Binding: Dexamethasone is generally considered a more potent anti-inflammatory agent than this compound, with a better binding affinity for glucocorticoid receptors. nih.gov Similarly, betamethasone is more potent than prednisolone. youtube.com In one study, betamethasone was found to produce a more profound suppression of plasma cortisol than an equivalent anti-inflammatory dose of prednisolone. nih.gov

Efficacy in Inflammatory Models: In a study on hypersensitivity pneumonitis, both betamethasone and dexamethasone were found to be more effective than prednisolone in improving inflammatory markers, such as Krebs von den Lungen-6 (KL-6) levels and erythrocyte sedimentation rate (ESR). nih.gov

Mineralocorticoid Activity: A key pharmacodynamic difference is mineralocorticoid activity, which relates to sodium and water retention. youtube.com Dexamethasone and betamethasone have virtually no mineralocorticoid activity, whereas prednisolone retains some, albeit less than hydrocortisone (B1673445). youtube.comnih.gov This makes the choice of corticosteroid dependent on the desired effect in a preclinical model. youtube.com

Table 3: Preclinical Pharmacodynamic Comparison of Corticosteroid Analogues

ParameterThis compound/PrednisoloneDexamethasoneBetamethasoneReference
Relative Anti-inflammatory Potency4x (relative to cortisol)~25-30x (relative to cortisol)~25-30x (relative to cortisol) youtube.commedicalnewstoday.com
Receptor Binding AffinityLowerHigherHigher nih.gov
Adrenocortical SuppressionLess profoundMore profoundMore profound nih.gov
Mineralocorticoid ActivityLowVirtually NoneVirtually None youtube.comnih.gov

Analysis of Methylprednisolone and its Acetate Derivatives

Methylprednisolone, which features a methyl group at the C6 position of the steroid nucleus, is another important comparator.

Potency and Efficacy: The addition of the methyl group at the C6 position increases the glucocorticoid's bioactivity. nih.gov Methylprednisolone is more potent than prednisolone; it is approximately five times as potent as endogenous cortisol, whereas prednisolone is four times as potent. medicalnewstoday.com In studies on human lymphoblastoid cells, methylprednisolone was found to be more effective than prednisolone in mediating long-term cytolysis. nih.gov

Structural Dynamics and Bioavailability: Solid-state NMR analysis has revealed that the spin-lattice relaxation time, an indicator of motional freedom, gradually decreases from prednisone to prednisolone to this compound to methylprednisolone to methylthis compound for most carbon nuclei sites. nih.govresearchgate.net This increased motional freedom correlates with an increase in the bioavailability and efficacy of the glucocorticoid. nih.gov

Comparative Studies: In a study on ulcerative colitis, an intramuscular depot preparation of methylthis compound was found to be equally effective as oral prednisolone in inducing remission after two weeks, although initial symptomatic improvement was quicker with oral prednisolone. nih.gov

Table 4: Comparison of Preclinical Properties of Prednisolone and Methylprednisolone Derivatives

CompoundKey Structural FeatureRelative Potency (vs. Cortisol)Bioavailability/Motional Freedom RankingReference
PrednisoloneC11-OH4xHigher than Prednisone nih.govmedicalnewstoday.com
This compoundC21-AcetateSimilar to PrednisoloneHigher than Prednisolone nih.gov
MethylprednisoloneC6-Methyl5xHigher than this compound nih.govmedicalnewstoday.com
Methylthis compoundC6-Methyl, C21-AcetateSimilar to MethylprednisoloneHigher than Methylprednisolone nih.gov

Drug Delivery System Research and Development for Prednisolone Acetate

Advanced Formulation Strategies for Enhanced Delivery

Advanced formulation strategies are crucial for optimizing the delivery of hydrophobic drugs like Prednisolone (B192156) acetate (B1210297). By utilizing technologies such as microemulsions and nanoparticles, researchers aim to improve the drug's physical and chemical properties, leading to more effective and controlled release profiles.

Microemulsion Technology for Solubility and Permeability Enhancement

Microemulsions are clear, thermodynamically stable dispersions of oil and water, stabilized by an interfacial film of surfactant and cosurfactant molecules. pharmaexcipients.com These systems are particularly promising for poorly water-soluble drugs as they can significantly enhance solubility, stability, and permeability. seejph.comseejph.com For Prednisolone acetate, microemulsions offer a method to improve its dissolution and subsequent absorption. pharmaexcipients.com

Pseudo-Ternary Phase Diagram Optimization

The development of a stable microemulsion is guided by the construction of pseudo-ternary phase diagrams. seejph.com These diagrams map the regions of stable microemulsion formation at a constant temperature by plotting the weight ratios of three components: an oil phase, an aqueous phase, and a surfactant/co-surfactant mixture (Sₘᵢₓ). dergipark.org.tr Researchers use the water titration method to construct these diagrams, identifying the boundaries of the microemulsion region. dergipark.org.trresearchgate.net The goal is to identify the composition that yields the largest stable microemulsion area, as this indicates greater stability over a wide range of component concentrations. istanbul.edu.tr

Studies on this compound have explored various components to optimize these formulations. The selection of oil, surfactant, and co-surfactant is critical. For instance, one study aimed to formulate a stable oil-in-water microemulsion using oleic acid as the oil, Tween 20 as the surfactant, and P188 as the co-surfactant. researchgate.net Another successful formulation for ophthalmic delivery consisted of 10% oleic acid and isopropyl myristate (IPM), 30% Tween 80 mixed with propylene (B89431) glycol or ethanol, and 60% simulated phosphate (B84403) buffer solution (SPBS). pharmaexcipients.com The ratio of surfactant to co-surfactant (Sₘᵢₓ) is a key parameter; research has shown that different Sₘᵢₓ ratios significantly alter the size of the stable microemulsion zone in the phase diagram. nih.gov An optimized formulation was identified with a droplet size of 295 nm and a high drug content of over 95%. seejph.com

Table 1: Components Used in this compound Microemulsion Formulation Studies
Oil PhaseSurfactantCo-surfactantReference
Oleic Acid, Isopropyl Myristate (IPM)Tween 80Propylene Glycol (PG), Ethanol pharmaexcipients.com
Oleic AcidTween 20Poloxamer 188 (P188) researchgate.net
Isopropyl Myristate, Transcutol PTween 80, LabrasolPropylene Glycol (PG) nih.gov
Oil (unspecified)Surfactant (unspecified)Co-surfactant (unspecified) seejph.comseejph.com
In Vitro Drug Release Kinetics and Mechanisms

In vitro drug release studies are essential for characterizing the performance of microemulsion formulations. These studies are typically conducted using a dialysis membrane method to simulate the release of the drug from the carrier into the surrounding medium. seejph.comseejph.comrjptonline.org Research on this compound microemulsions demonstrates significantly enhanced and controlled drug release compared to conventional suspensions. pharmaexcipients.com

One study found that an optimized microemulsion formulation exhibited a controlled drug release profile that followed a diffusion-based mechanism. seejph.comseejph.com Another investigation reported that a lipid-based nanoemulsion released over 90% of the encapsulated this compound over a 12-hour period. rjptonline.org Similarly, a different microemulsion formulation showed a permeability of 84% within 8 hours. researchgate.net The release kinetics can often be described by specific mathematical models, with some microemulsion-based hydrogels of prednisolone following zero-order kinetics. researchgate.net These findings confirm that microemulsions can act as effective reservoirs for this compound, providing sustained release and potentially improving therapeutic outcomes. seejph.comseejph.com

Table 2: In Vitro Release Characteristics of this compound from Microemulsions
Formulation TypeRelease ProfileRelease Kinetics/MechanismReference
Optimized Microemulsion>95% drug content, controlled releaseDiffusion-based seejph.comseejph.com
Microemulsion-based Hydrogel84% permeability in 8 hoursZero-order researchgate.net
Lipid-based Nanoemulsion>90% release in 12 hoursNot specified rjptonline.org
Ophthalmic MicroemulsionEnhanced release vs. suspensionNot specified pharmaexcipients.com

Nanoparticle-Based Delivery Systems Research

Nanoparticle technology represents another major frontier in drug delivery for compounds like this compound. Polymeric nanoparticles can encapsulate drugs, protecting them from degradation and enabling controlled, sustained release. japsonline.comnih.gov These systems can be engineered from various materials, including natural and synthetic polymers, to achieve specific delivery goals. nih.govjddtonline.info

Chitosan-Sodium Deoxycholate Nanoparticle Formulations

A novel self-assembled nanoparticle system has been developed using the natural polymer chitosan (B1678972) and the bile salt sodium deoxycholate. researchgate.netnih.gov Chitosan is a biocompatible, biodegradable, and non-toxic polysaccharide, making it an excellent candidate for pharmaceutical applications. nih.govresearchgate.net In this system, nanoparticles are formed through the ionic complexation between the positively charged chitosan and the negatively charged sodium deoxycholate, encapsulating the poorly water-soluble this compound within the structure. researchgate.netnih.gov

Research has focused on optimizing these nanoparticles for ophthalmic delivery. researchgate.netnih.gov Key parameters such as particle size, zeta potential, encapsulation efficiency (EE), and drug loading content (LC) have been thoroughly assessed. nih.gov Studies showed that the mean particle size could be controlled by adjusting the ratio of chitosan to sodium deoxycholate (CS-SD); decreasing the ratio resulted in a reduction in particle size from 976 nm to 480 nm. nih.govnih.gov The addition of polyvinyl alcohol (PVA) during preparation further reduced the particle size to as low as 321 nm. nih.govnih.gov An optimized formulation incorporated into a gel showed a twofold increase in drug release compared to the unformulated drug, reaching an average of 98.6% release in simulated tear fluid over 24 hours. researchgate.netnih.govnih.gov

Table 3: Characteristics of this compound-Loaded Chitosan-Sodium Deoxycholate Nanoparticles
Formulation ParameterFindingReference
Effect of CS-SD Ratio on Particle SizeDecreasing the ratio reduced size from 976 nm to 480 nm nih.govnih.gov
Effect of PVA on Particle SizeAddition of 0.3% PVA reduced size to 321 nm nih.govnih.gov
In Vitro Drug Release (Optimized Gel)98.6% release in 24 hours researchgate.netnih.govnih.gov
Polymeric Nanoparticle Encapsulation Studies

Beyond chitosan-based systems, other polymers have been investigated for encapsulating prednisolone and its esters. Poly Lactic-co-Glycolic acid (PLGA), a biodegradable polymer, has been used to create nanoparticles for sustained drug delivery. japsonline.com Studies involving PLGA-encapsulated prednisolone have demonstrated a biphasic release profile, which can be advantageous for providing an initial dose followed by prolonged release. japsonline.com These PLGA nanoparticles were shown to effectively control the release of inflammatory mediators for longer periods compared to the free drug. japsonline.comjapsonline.com

Another method involves a spray-drying process using various natural, semi-synthetic, and synthetic polymers to produce prednisolone-containing nanoparticles. jddtonline.info In one such study, nanoparticles were prepared using polymers like chitosan and pectin. jddtonline.info The resulting nanoparticles were spherical with sizes ranging from 523 nm to 901 nm. jddtonline.info The drug encapsulation efficiency was found to be high, ranging from 82.21% to 89.30%, and increased with higher polymer concentrations. jddtonline.info The in vitro release from these nanoparticles showed sustained release over 24 hours, following zero-order kinetics. jddtonline.info

Table 4: Findings from Polymeric Nanoparticle Encapsulation Studies of Prednisolone
Polymer SystemPreparation MethodParticle SizeEncapsulation EfficiencyRelease ProfileReference
PLGAEmulsificationNot specifiedNot specifiedBiphasic japsonline.comjapsonline.com
Chitosan and PectinSpray Drying523 nm - 901 nm82.21% - 89.30%Sustained (24h), Zero-order jddtonline.info

Sustained-Release Implant Research

Sustained-release implants represent a significant area of investigation, aiming to provide long-term, consistent therapeutic levels of this compound directly at the site of action, thereby improving efficacy and patient compliance.

Research into biodegradable subconjunctival microrods has shown promise for delivering this compound over extended periods. A notable study evaluated the toxicokinetic profile and safety of microrods made from a biodegradable copolymer, poly(l-lactide-co-ε-caprolactone) (PLC), loaded with 40% by weight of this compound. nih.govnih.gov These microrods were fashioned into 8 mm and 16 mm lengths and implanted subconjunctivally in a non-human primate model. nih.govnih.gov

The investigation aimed to understand the plasma concentration and time profiles following implantation to ensure the delivery system's toxicological safety. nih.gov The studies demonstrated that these poly(l-lactide-co-ε-caprolactone) microrods loaded with this compound exhibited good biocompatibility and were capable of providing sustained drug release for up to 12 weeks. nih.gov Previous evaluations in rat and rabbit models also confirmed that these implants could maintain high levels of this compound in the anterior chamber. nih.gov The implantation of such a device is a minimally invasive procedure compared to other anterior chamber drug delivery implantations. nih.gov

Another significant area of research involves the use of microfilms composed of poly(d,l-lactide-co-ε-caprolactone) (PLC) for sustained subconjunctival delivery of this compound. plos.orgnih.gov PLC is a biodegradable polymer that metabolizes into non-toxic products (lactic acid and caproic acid) that are safely eliminated by the body. plos.org This material's safety and biocompatibility have been demonstrated in various animal models, including rabbit glaucoma filtration surgery and rat keratoplasty models. plos.orgnih.gov

In a study using a rat keratoplasty model, a subconjunctivally-implanted PLC microfilm loaded with this compound demonstrated a steady and sustained release of the drug over 12 weeks. plos.orgnih.gov The microfilm released approximately 0.006–0.009 mg of this compound per day. plos.org This delivery system was shown to be as effective as conventional this compound eye drops in prolonging corneal allograft survival. plos.orgarvojournals.org The research highlights the potential of this customizable microfilm to treat a wide range of anterior segment inflammatory disorders. plos.org Another investigation in a rabbit model of glaucoma filtration surgery found that microfilms loaded with 20% this compound successfully reduced post-surgical inflammation and prolonged bleb survival compared to controls. arvojournals.org

Preclinical Evaluation of Novel Delivery Systems

The preclinical assessment of new delivery systems for this compound is a critical step, involving rigorous testing in animal models to establish bioavailability, tissue permeation, and safety profiles before any potential human trials.

Ocular Bioavailability and Permeation Studies in Animal Models

Ocular bioavailability studies are essential to determine how effectively a new formulation delivers this compound to target tissues within the eye. In rabbits, a high-viscosity gel formulation of 0.5% this compound was compared to a standard aqueous suspension. nih.govresearchgate.net The gel, which increases the contact time of the drug with the ocular surface, resulted in higher concentrations of prednisolone in the cornea, conjunctiva, and aqueous humour compared to the aqueous suspension. nih.govresearchgate.net

Subconjunctival implants have also been extensively studied. In rats, PLC microfilms loaded with 40% this compound were implanted in the subconjunctival space. nih.gov This system delivered the drug in a sustained manner for over three months, achieving significant concentrations in the aqueous humor. nih.gov At 2, 4, and 12 weeks post-implantation, the this compound concentrations were 76.7 ± 5.9 ng/mL, 70.3 ± 2.3 ng/mL, and 42.7 ± 4.1 ng/mL, respectively. nih.gov Similarly, in a rat keratoplasty model, implanted microfilms led to aqueous humor concentrations of 209.1 ± 26.9 ng/ml and 207.6 ± 23.2 ng/ml at 2 and 4 weeks, respectively, which were comparable to levels achieved with topical eye drops administered three times daily. plos.orgnih.gov

Corneal permeability studies across different animal models, including bovine, porcine, and rabbit, have shown that the rabbit cornea generally allows for a higher extent of transport for corticosteroids like prednisolone compared to bovine and porcine tissues. nih.gov

Aqueous Humor Concentration of this compound from PLC Microfilm in Rats
Time PointConcentration (ng/mL) - Study 1 nih.govConcentration (ng/mL) - Study 2 plos.orgnih.gov
2 Weeks76.7 ± 5.9209.1 ± 26.9
4 Weeks70.3 ± 2.3207.6 ± 23.2
12 Weeks42.7 ± 4.1Not Measured

Corneal Retention and Drug Flux Investigations

Investigations into corneal retention and drug flux are crucial for understanding the dynamics of drug movement into and through the cornea. This compound is a prodrug that must be hydrolyzed by esterases, primarily located in ocular tissues like the cornea, into its active metabolite, prednisolone. frontiersin.org The suspension formulation of this compound may enhance retention time on the ocular surface as drug particles can be sequestered in the conjunctival cul-de-sac. frontiersin.org

Studies comparing different formulations in rabbits showed that a high-viscosity gel vehicle significantly increased the bioavailability of this compound in the conjunctiva and cornea compared to an aqueous suspension, indicating better retention and subsequent permeation. researchgate.net Research on sustained-release PLC microfilms implanted subconjunctivally in rats demonstrated a steady drug release rate of approximately 0.002 mg/day in vivo. nih.gov Another study with a similar microfilm in a rat keratoplasty model reported a release rate of about 7.0 µ g/day (0.007 mg/day), which resulted in consistent and therapeutic drug concentrations in the aqueous humor. arvojournals.org This sustained flux from the implant provides a significant advantage over the fluctuating levels seen with topical drops. plos.org

Preclinical Toxicokinetic Profiling of Sustained Release Systems

Toxicokinetic (TK) profiling is performed in preclinical safety assessments to correlate potential pathological findings with the systemic exposure to a drug. nih.gov For sustained-release this compound implants, TK studies are vital to ensure that systemic drug levels remain below toxic thresholds.

Plasma Toxicokinetic Parameters of this compound Microrods in Non-Human Primates nih.gov
Parameter8 mm Microrod16 mm Microrod
Cmax (Maximum Plasma Concentration)10.30 ng/mL8.53 ng/mL
Tmax (Time to reach Cmax)7.33 hours8.00 hours
AUC0-t (Area Under the Curve)172.54 hrng/mL251.44 hrng/mL

Preclinical Research Models and in Vitro Methodologies

In Vitro Cellular and Molecular Studies

In vitro cell culture systems are fundamental in elucidating the anti-inflammatory and immunomodulatory mechanisms of prednisolone (B192156) acetate (B1210297). These models allow for the controlled investigation of cellular responses to the compound.

Human umbilical vein endothelial cells (HUVEC) have been used to model vasculitis. In these studies, pro-inflammatory cytokines like Interleukin-1β (IL-1β) or tumor necrosis factor-alpha (TNF-α) are used to induce endothelial hyperadhesiveness for neutrophils and subsequent neutrophil-mediated cytotoxicity dntb.gov.uanih.gov. The addition of prednisolone to this system dose-dependently reduces these effects dntb.gov.uanih.gov. It has been shown to decrease the expression of E-selectin, an adhesion molecule on the endothelial surface, thereby inhibiting the adhesion of neutrophils dntb.gov.ua. This protective effect occurs through actions on both the endothelial cells and the neutrophils nih.gov.

The immunomodulatory properties of prednisolone have been extensively studied using human lymphocytes. In these models, prednisolone has been shown to significantly inhibit Natural Killer (NK) cell activity and antibody-dependent cellular cytotoxicity (ADCC) nih.gov. This inhibition is proportional to the drug's concentration and affects purified T cells, non-T cells, and NK-enriched cells nih.gov. Furthermore, studies on peripheral blood mononuclear cells (PBMCs) from patients with multiple sclerosis have demonstrated that methyl-prednisolone-acetate can inhibit the proliferation of Th1 cells semanticscholar.org. In other research, prednisolone was found to be highly effective in generating CD4+CD25highFoxp3high regulatory T cells (Treg cells) in vitro from conventional T cells, highlighting its potential to enhance immune tolerance researchgate.net.

Muscle cell lines, such as C2C12 myoblasts and myotubes, have been employed to study the effects of prednisolone on inflammation in muscle tissue. In these models, TNF-α is used to activate the pro-inflammatory NF-κB pathway, and prednisolone has been demonstrated to be a potent inhibitor of this activation nih.gov.

Table 1: Summary of In Vitro Cell Culture Models for Prednisolone

Cell Model Stimulus Key Observed Effects of Prednisolone Reference(s)
Human Umbilical Vein Endothelial Cells (HUVEC) IL-1β, TNF-α Reduced E-selectin expression, decreased neutrophil adhesion, and reduced neutrophil-dependent cytotoxicity. dntb.gov.uanih.gov
Human Lymphocytes / PBMCs General activation / Allogeneic stimulation Inhibition of Natural Killer (NK) cell activity and Antibody-Dependent Cellular Cytotoxicity (ADCC); inhibition of Th1 cell proliferation; induction of regulatory T cells (Tregs). nih.govsemanticscholar.orgresearchgate.net
C2C12 Muscle Cells (Myoblasts/Myotubes) TNF-α Potent inhibition of NF-κB pathway activation. nih.gov
Human Pulmonary Artery Smooth Muscle Cells (PASMC) Platelet-derived growth factor (PDGF) Inhibition of PDGF-induced nuclear translocation of NF-κB, leading to antiproliferative effects. nih.gov

Gene expression profiling has provided significant insights into the molecular mechanisms of prednisolone by identifying the genes it regulates. Studies using whole-genome expression profiling on CD4⁺ T lymphocytes and CD14⁺ monocytes from healthy volunteers treated with prednisolone revealed significant changes in gene signatures nih.govresearchgate.net. The induction of gene expression was found to be much stronger in CD4⁺ T lymphocytes compared to CD14⁺ monocytes nih.govresearchgate.net.

In a study on patients receiving mepolizumab, prednisolone was found to significantly downregulate sputum proteins associated with type-2 inflammation, including IL-4, IL-5, and IL-13, as well as various chemokines like CCL17, CCL22, CCL24, and CCL26 medrxiv.org. Nasal tissue transcriptomics from the same study showed that prednisolone suppressed genes involved in leukocyte chemotaxis (CXCL2, CXCL3, CXCL5), mast cell tryptase (TPSB2), and matrix metalloproteinase 12 (MMP12) medrxiv.org. Conversely, pathways related to tissue repair and neutrophilic inflammation (IL-1β, IL-17C) were upregulated medrxiv.org.

Animal studies have also contributed to this understanding. In mouse liver models, prednisolone was found to predominantly influence the expression of genes involved in glucose metabolism, inflammation, apoptosis, and the cell cycle nih.gov. Known glucocorticoid receptor (GR) marker genes such as Fkbp5 and Tat were transactivated, although this effect was reduced in mice with a dimerization-defective GR nih.gov. Further analysis confirmed the regulation of genes like Fam107a, Dusp1, and Cdkn1a nih.gov.

Table 2: Selected Genes Regulated by Prednisolone in Different Models

Model System Genes Downregulated Genes Upregulated Associated Process Reference(s)
Human Nasal Tissue CXCL2, CXCL3, CXCL5, TPSB2, MMP12 - Leukocyte chemotaxis, Mast cell activity, Matrix remodeling medrxiv.org
Human Sputum (Proteomics) IL-4, IL-5, IL-13, CCL17, CCL22, MMP1, MMP12 IL-1β, IL-17C, IL-22RA1, FKBP5 Type-2 Inflammation, Chemotaxis, Tissue Repair, Neutrophilic Inflammation medrxiv.org
Mouse Liver - Fkbp5, Tat, Fam107a, Dusp1, Cdkn1a Glucocorticoid signaling, Metabolism, Cell Cycle nih.gov
Human CD4⁺ T Lymphocytes & CD14⁺ Monocytes - Large set of genes identified with links to metabolic processes. Inflammation, Immunosuppression, Metabolism nih.govresearchgate.net

Prednisolone acetate exerts its effects primarily by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor subfamily medchemexpress.com. In vitro receptor binding assays are crucial for determining the affinity of prednisolone and its esters for the GR. The binding affinity is a key determinant of the compound's potency.

Studies measuring the relative binding affinity of various steroids for the GR in cultured human keratinocytes have shown that modifications to the steroid molecule significantly alter this affinity nih.gov. Specifically, the addition of a 21-acetate group (as in this compound) to a parent steroid alcohol like hydrocortisone (B1673445) tends to decrease the affinity for the receptor while increasing the compound's lipophilicity nih.gov. Despite this, prednisolone itself demonstrates a high binding affinity for the human glucocorticoid receptor, with a reported pKi value of 8.6, which corresponds to a Ki of 2.4 nM guidetopharmacology.org. The interaction involves the corticosteroid binding to the cytosolic receptor, forming a complex that then translocates to the nucleus to modulate gene transcription nih.gov.

The dynamics of this ligand-receptor interaction are complex. Upon binding, the GR complex can up-regulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory proteins medchemexpress.com. The major factors determining the receptor-mediated activity are the availability of the receptor, the rate at which the drug dissociates from the receptor, and the persistence of the corticosteroid in the local tissue environment nih.gov.

Table 3: Glucocorticoid Receptor Binding Affinity

Ligand Receptor Species Affinity Measurement Affinity Value Reference(s)
Prednisolone Glucocorticoid Receptor (GR) Human pKi 8.6 guidetopharmacology.org
Prednisolone Glucocorticoid Receptor (GR) Human Ki 2.4 nM guidetopharmacology.org
This compound Glucocorticoid Receptor (GR) Human Relative Affinity Lower than parent alcohol (Prednisolone) nih.gov

This compound modulates cellular activity by interfering with key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Pathway: The NF-κB family of transcription factors is a central regulator of inflammatory gene expression mdpi.com. In an inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate target genes mdpi.com. Prednisolone is a potent inhibitor of this pathway nih.govdrugbank.com. Studies in human pulmonary artery smooth muscle cells (PASMC) have shown that prednisolone markedly inhibits the growth factor-induced nuclear translocation of the p50 and p65 subunits of NF-κB nih.gov. This inhibitory action is a primary mechanism for its anti-inflammatory and immunosuppressive effects nih.govscienceopen.com.

MAP Kinase Pathway: The MAPK pathways (including ERK, JNK, and p38) are crucial for transmitting extracellular signals to intracellular targets, regulating processes like inflammation, cell proliferation, and apoptosis news-medical.net. Glucocorticoids, including prednisolone, can inhibit MAPK signaling nih.govnih.gov. One key mechanism is the increased expression of MAP Kinase Phosphatase-1 (MKP-1) nih.govnih.gov. MKP-1 is a dual-specificity phosphatase that inactivates MAPKs like ERK-1/2 nih.govnih.gov. Glucocorticoids have been shown to both increase the transcription of the MKP-1 gene and inhibit its degradation, leading to a sustained suppression of MAPK activity nih.govnih.gov. This inhibition of JNK and p38 MAP kinases is also involved in repressing the activity of other transcription factors like AP-1 and destabilizing the mRNA of inflammatory enzymes like cyclooxygenase-2 nih.gov.

Table 4: Inhibition of Cellular Signaling Pathways by Prednisolone

Pathway Key Protein(s) Targeted Mechanism of Inhibition Cellular Outcome Reference(s)
NF-κB Signaling p50, p65 subunits; IκB Prevents nuclear translocation of active NF-κB dimers. Suppression of pro-inflammatory gene expression. nih.govnih.govscienceopen.com
MAP Kinase (MAPK) Signaling ERK-1/2, JNK, p38 Upregulates MAP Kinase Phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs. Inhibition of inflammatory mediator release and cytokine gene expression. nih.govnih.gov

Animal Models for Preclinical Investigations

Experimental Autoimmune Uveoretinitis (EAU) is a well-established animal model used to study non-infectious posterior uveitis, an inflammatory eye disease that can lead to severe vision loss eyecro.comiris-pharma.com. The model is typically induced in susceptible strains of mice or rats by immunization with retinal antigens, such as interphotoreceptor retinoid-binding protein (IRBP) or S-antigen, emulsified in Complete Freund's Adjuvant (CFA) eyecro.comarvojournals.org. This immunization elicits a T-cell mediated autoimmune response against the retina, mimicking key aspects of the human disease eyecro.comarvojournals.org.

The EAU model is valuable for evaluating the efficacy of therapeutic agents like this compound. In a rabbit model of recurrent uveitis induced by Mycobacterium tuberculosis H37Ra antigen, a subconjunctivally implanted biodegradable microfilm loaded with this compound was shown to be effective in suppressing inflammation researchgate.netnih.gov. Animals treated with the this compound implant exhibited significantly lower median inflammatory scores compared to control groups that received a blank implant nih.gov. Histological examination confirmed reduced inflammation in the eyes of the treated animals nih.gov.

These animal models allow for the clinical monitoring of ocular inflammation and the histopathological assessment of treatment efficacy, providing crucial preclinical data on the anti-inflammatory potential of this compound in the context of ocular autoimmune diseases researchgate.netnih.gov.

Table 5: this compound in Experimental Autoimmune Uveoretinitis (EAU) Models

Animal Model Method of EAU Induction Treatment Investigated Key Findings Reference(s)
Rabbit Intravitreal injection of Mycobacterium tuberculosis H37Ra antigen in preimmunized animals. Subconjunctival implant with this compound-loaded biodegradable microfilm. Significantly lowered median inflammatory scores compared to control; suppression of inflammation confirmed by histology. researchgate.netnih.gov
Rat / Mouse Immunization with retinal antigens (e.g., IRBP) in Complete Freund's Adjuvant (CFA). General corticosteroid efficacy studies. EAU is a standard model for evaluating corticosteroids and other immunomodulatory drugs for uveitis treatment. eyecro.comiris-pharma.comarvojournals.org

1 Molecular Docking Studies with Glucocorticoid Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This methodology has been applied to study the interaction of this compound and its derivatives with the glucocorticoid receptor (GR), its molecular target. researchgate.net

In one in silico study, the binding of this compound derivatives was analyzed using the crystal structure of the human glucocorticoid receptor (PDB ID: 6DXK). researchgate.net The software CRESSET Flare was used to perform the molecular docking. researchgate.net The docking score for a marketed formulation of this compound (Pred forte) was found to be -10.004, indicating a strong binding interaction with the receptor. researchgate.net This interaction was characterized by strong hydrogen bond formation with the amino acid residue A ARG 611 in the receptor's binding pocket. researchgate.net Such studies help to elucidate the molecular basis of the drug's action and can guide the design of new derivatives with potentially enhanced binding affinity and efficacy. researchgate.net

2 Computational Analysis of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Parameters

Computational, or in silico, analysis of ADMET properties is a critical step in drug discovery, helping to predict the pharmacokinetic and safety profile of a compound. nih.govaurigeneservices.com For this compound and its derivatives, web-based software like SwissADME has been used to evaluate key parameters. researchgate.net

These analyses typically assess properties governed by Lipinski's Rule of Five, which predicts the oral bioavailability of a drug candidate. simulations-plus.com Key parameters evaluated include:

Molecular Size: Compounds with a molecular weight of less than 500 Da are generally preferred. researchgate.net

Lipophilicity (logP): A measure of a drug's fat-solubility, with scores less than 5 being favorable for permeability. researchgate.net

Aqueous Solubility: An important factor for absorption and formulation. researchgate.net

Hydrogen Bond Donors and Acceptors: These influence solubility and membrane permeability.

In a study of this compound derivatives, all the molecules were found to have a molecular size under 500 Da, lipophilicity scores below 5, and were predicted to be soluble or moderately soluble. researchgate.net Furthermore, toxicity predictions indicated no ocular irritation or corrosion. researchgate.net These computational ADMET studies suggested that the compounds possess favorable characteristics for ocular permeability and a good safety profile. researchgate.net

Predicted ADMET Parameters for this compound Derivatives
ParameterPredicted PropertySignificance
Molecular Size<500 DaFavorable for absorption and permeability
Lipophilicity (logP)<5Good balance for solubility and membrane crossing
Aqueous SolubilitySoluble / Moderately SolubleSupports formulation and bioavailability
Ocular ToxicityNo predicted irritation or corrosionSuggests good local safety profile

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the relationship between the chemical structures of compounds and their biological activity. wikipedia.org QSAR models are mathematical equations that correlate physicochemical properties or structural features of molecules with their pharmacological effects. This approach is instrumental in predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular properties that govern a compound's efficacy.

In the context of glucocorticoids like this compound, QSAR models are developed to predict binding affinity to the glucocorticoid receptor (GR) and to identify structural features that influence activity. nih.govtandfonline.com A validated mixed-model QSAR study based on 110 compounds from four different chemical classes demonstrated a strong correlation with experimental data for GR binding, achieving a predictive r² value of 0.719. nih.gov Such models are crucial for screening compounds and predicting potential glucocorticoid-mediated effects. nih.gov

Specific QSAR and molecular docking studies have been performed on derivatives of this compound to identify more potent anti-inflammatory agents. In one such in-silico study targeting the glucocorticoid receptor (PDB ID: 6DXK) for dry eye disease, several derivatives were found to have a better docking score than the parent compound, this compound. researchgate.netsciensage.info The analysis revealed key hydrophilic and hydrophobic interactions within the receptor's binding site. For instance, this compound forms strong hydrogen bonds with residues LEU 536, ARG 611, and GLN 570, and Van der Waals interactions with TYR 735 and PHE 623. sciensage.info Derivatives such as Prednisolone valerate acetate and Methylprednisolone (B1676475) aceponate showed even more favorable binding scores, indicating potentially higher activity. researchgate.netsciensage.info

The development of robust QSAR models for steroids often involves descriptors that quantify molecular electronic properties, such as partial charges, as well as 3D-QSAR methods like Comparative Molecular Similarity Indices Analysis (CoMSIA). tandfonline.comtandfonline.comkg.ac.rs These models provide graphical interpretations that highlight the structural regions where modifications could enhance or diminish biological activity. tandfonline.comtandfonline.com

Table 1: Molecular Docking Scores and Key Interactions of this compound and its Derivatives with the Glucocorticoid Receptor (PDB: 6DXK). sciensage.info
CompoundDocking ScoreKey Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Van der Waals)
This compound-9.876LEU 536, ARG 611, GLN 570TYR 735, PHE 623
Deprodone propionate-10.457ASN 564, GLN 642, THR 739ARG 611, GLN 570
Methylprednisolone aceponate-10.279GLN 642, THR 739ARG 611, GLN 570
Prednisolone valerate acetate-10.187LEU 536 (weak)MET 646 (cation-pi)
Methylprednisolone hemisuccinate-10.175Not specifiedNot specified

Molecular Dynamics Simulations of Compound-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to analyze the physical movements of atoms and molecules, providing a detailed view of how a compound like this compound interacts with its biological target over time. acs.orgnih.gov These simulations offer insights into the conformational changes, binding stability, and the dynamic nature of the compound-receptor complex that static models like docking cannot fully capture.

MD simulations have been employed to study the interaction between various agonists, including prednisolone, and the glucocorticoid receptor (GR). frontiersin.org A study comparing five different GR agonists revealed that the efficacy of the ligand is correlated with distinct conformational changes induced in the receptor and its cofactors. frontiersin.org These simulations identified a pair of essential residues, D590 and T739, that are significant in the allosteric communication between the ligand-binding pocket and the cofactor-binding pocket. frontiersin.org The interaction between the domains involving these residues was found to correlate positively with the known efficacy of the ligands, including prednisolone. frontiersin.org

The binding of a glucocorticoid to the GR's ligand-binding domain (LBD) is known to cause a critical conformational change, particularly in a region known as helix 12 (H12), which is essential for the receptor's function as a transcription factor. acs.org MD simulations of the GR LBD with other glucocorticoids like dexamethasone (B1670325) show that agonists stabilize the H12 helix in a specific "agonist state," facilitating the recruitment of co-activator proteins. acs.org The interactions stabilizing this active conformation include a hydrogen bonding network involving key residues such as Gln570 and Arg611, which are also identified as interaction points for this compound in docking studies. sciensage.infoacs.org

Beyond direct receptor binding, MD simulations have also been used to model other aspects of prednisolone's behavior. Studies have simulated prednisolone encapsulated in polymer carriers like Poly Lactic-co-Glycolic acid (PLGA) to understand the polymer-drug interactions for designing optimal drug delivery systems. tudelft.nl Other research has used coarse-grained MD simulations to investigate the interaction of prednisolone with lung surfactant monolayers, providing insights into its diffusion and aggregation mechanisms relevant to inhaled drug delivery. uts.edu.auuts.edu.au

Table 2: Key Residues of the Glucocorticoid Receptor Involved in Interactions with Prednisolone and Related Glucocorticoids as Identified by In Silico Studies.
ResidueLocation/HelixType of InteractionSignificance
Gln570H3Hydrogen BondPart of a hydrogen bond network that stabilizes the ligand in the binding pocket. acs.org
Arg611H5Hydrogen BondForms direct or water-mediated hydrogen bonds with the ligand's carbonyl group. acs.org
Asn564H3Hydrogen BondKey interaction point for stabilizing various glucocorticoid derivatives. sciensage.info
Thr739-Hydrogen Bond / Allosteric CommunicationContributes significantly to the binding free energy and is involved in allosteric communication pathways. frontiersin.org
Phe623-Van der WaalsContributes to the hydrophobic interactions that anchor the ligand. sciensage.info
Tyr735-Van der WaalsParticipates in hydrophobic interactions within the binding site. sciensage.info

Advanced Analytical and Characterization Techniques in Prednisolone Acetate Research

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic methods are pivotal in confirming the chemical structure of Prednisolone (B192156) Acetate (B1210297) and in the development of quantitative assays. These techniques rely on the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the three-dimensional structure and dynamic behavior of molecules in solution or the solid state. In the context of Prednisolone Acetate, solid-state NMR methodologies are particularly insightful for studying its conformation. nih.govresearchgate.net The basic structure of glucocorticoids like this compound consists of four fused rings: one cyclohexadienone, two cyclohexane, and one cyclopentane (B165970) ring. nih.govresearchgate.net

Research employing sophisticated solid-state NMR has explored how the substitution of various functional groups on this four-ring system alters the structure and dynamics of glucocorticoids. nih.govacs.org For instance, studies comparing prednisolone with this compound reveal changes in motional degrees of freedom. nih.gov A key parameter in these studies is the spin-lattice relaxation time (T1), which provides information about the local mobility of different parts of the molecule. For the C3 carbon nucleus of this compound, the spin-lattice relaxation time has been measured at 306 seconds. researchgate.net By comparing these relaxation times across different carbon nuclei within the molecule and against related glucocorticoids, researchers can build a detailed picture of the molecule's conformational dynamics. nih.govresearchgate.net Such studies are crucial for understanding the structure-activity relationship, which can inform the development of more potent glucocorticoids. nih.govresearchgate.net

Mass Spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC-MS/MS), is the gold standard for identifying and quantifying metabolites. This is critical for understanding the fate of a drug in vivo. In studies involving the administration of this compound to cattle, LC-MS/MS has been instrumental in identifying urinary metabolites that can serve as biomarkers for the drug's use. nih.govunito.it

Because Prednisolone itself is often excreted at very low levels, monitoring its metabolites provides a more reliable indication of administration. nih.govunito.it Research has successfully identified several key metabolites in bovine urine following the administration of this compound. nih.gov An analytical method using LC-MS/MS proved to be highly sensitive and specific for this purpose, with Limits of Detection (LODs) in the range of 0.35-0.42 ng/mL. nih.govunito.it Tandem mass spectrometry has also been used to investigate the fragmentation patterns of this compound with different adducts, which aids in the structural elucidation of the parent drug and its metabolites. arabjchem.org

Table 1: Prednisolone Metabolites Identified via LC-MS/MS Following this compound Administration

Metabolite Name Method of Detection Matrix Finding Citation
20β-dihydroprednisolone LC-MS/MS Bovine Urine Detected at relatively high concentrations (1.2-27 ng/mL) during treatment. Proposed as an effective biomarker. nih.govunito.it
20α-dihydroprednisolone LC-MS/MS Bovine Urine Identified as a urinary metabolite. nih.govunito.it
6β-hydroxyprednisolone LC-MS/MS Bovine Urine Identified as a urinary metabolite. nih.govunito.it

UV-Visible (UV-Vis) spectrophotometry is a widely used, accessible, and economical technique for the quantitative analysis of pharmaceuticals. Methods for the determination of this compound often rely on its ability to absorb UV light at a specific wavelength (λ-max). ajrconline.org For simultaneous determination with other drugs, such as gatifloxacin (B573), first-order derivative spectroscopy can be employed to resolve overlapping spectra and allow for accurate quantification of each component. arabjchem.org

Method development involves selecting an appropriate solvent system where the drug is stable and provides good absorbance. For the simultaneous analysis of gatifloxacin and this compound, a mixture of acetonitrile (B52724) and water (70:30 v/v) was used, with quantification wavelengths set at 348 nm and 263 nm, respectively. arabjchem.org Another approach, the Q-Absorbance ratio method, has been developed for the simultaneous estimation of moxifloxacin (B1663623) and this compound, using measurements at the isoabsorptive point (226.2 nm) and the λ-max of this compound (243 nm). humanjournals.com These methods are validated according to ICH guidelines to ensure they are linear, accurate, precise, and specific for their intended purpose. arabjchem.orghumanjournals.com More recent innovations include combining UV spectroscopy with dimension reduction algorithms to accurately quantify veterinary drugs like this compound in an environmentally friendly manner. spectroscopyonline.com

Table 2: Examples of UV-Vis Spectrophotometric Methods for this compound

Method Type Co-analyte Wavelength(s) Linearity Range Citation
First-Order Derivative Gatifloxacin 263 nm (for this compound) 5-30 µg/mL arabjchem.org
Q-Absorbance Ratio Moxifloxacin 243 nm & 226.2 nm (isoabsorptive point) 5-35 µg/mL humanjournals.com
Colorimetric - 778 nm 1-60 µg/mL researchgate.net

Chromatographic Techniques for Purity and Content Analysis

Chromatography is essential for separating this compound from its impurities, degradation products, and other active pharmaceutical ingredients. This separation allows for precise quantification and purity assessment, which are critical for quality control.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the predominant technique for the analysis of this compound and its related substances. rjwave.org Developing a successful HPLC method requires optimizing several parameters to achieve adequate separation of all relevant compounds. A major challenge is often achieving baseline separation between prednisolone and its common impurity, hydrocortisone (B1673445). researchgate.net

Numerous stability-indicating RP-HPLC methods have been developed and validated. researchgate.netresearchgate.net These methods are designed to separate the active ingredient from any potential degradation products that might form under stress conditions (e.g., exposure to acid, base, heat, or light). A typical method uses a C18 column with a gradient elution system involving a mixture of aqueous and organic solvents, such as acetonitrile and water, sometimes with a modifier like tetrahydrofuran. nih.govacs.org Detection is commonly performed using a UV detector at a wavelength around 254 nm. acs.org The development of these methods is guided by pharmacopeial standards and validated to ensure robustness, precision, and accuracy for routine use in quality control laboratories. researchgate.netnih.gov

Table 3: Selected RP-HPLC Methods for this compound Analysis

Column Mobile Phase System Detection Application Citation
Phenomenex Gemini C18 (150 x 4.6 mm, 3 µm) Gradient: A) Acetonitrile/Tetrahydrofuran/Water (15:10:75); B) Acetonitrile/Water (80:20) UV at 254 nm Analysis of related substances and impurities. researchgate.netacs.org
YMC Basic (150 x 4.6mm, 5µm) Isocratic: Methanol/Water (60:40) UV at 240 nm Estimation in solid dosage form. rjwave.org
C18 (150 mm × 4.6 mm, 3µ particle size) Isocratic elution Not Specified Simultaneous determination with ofloxacin. researchgate.net

While HPLC is more common, Gas Chromatography (GC) also has applications in the analysis of corticosteroids, including this compound. sigmaaldrich.commdpi.com GC is a powerful separation technique known for its high resolution. However, its application to non-volatile and thermally labile compounds like steroids often requires a chemical derivatization step. mdpi.com This process converts the analyte into a more volatile and thermally stable derivative suitable for GC analysis.

The need for derivatization can make GC methods more complex and time-consuming compared to HPLC. mdpi.com Despite this, GC coupled with mass spectrometry (GC-MS) provides excellent sensitivity and selectivity, making it a valuable tool for specific applications in steroid chemistry. gla.ac.uk The choice between GC and HPLC depends on the specific analytical problem, the required sensitivity, and the nature of the sample matrix. mdpi.comresearchgate.net

Microscopic and Imaging Techniques for Formulation Characterization

Microscopic and imaging techniques are indispensable for visualizing the morphology, size distribution, and surface characteristics of this compound particles, especially within nanostructured delivery systems. These insights are critical for understanding how formulation variables impact the physical properties of the final product.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to image and measure properties of surfaces at the nanoscale. azonano.comafmworkshop.com In this compound research, AFM provides detailed topographical information and can assess the nanomechanical properties of drug delivery systems.

Research has utilized AFM to investigate the surface topography of this compound-loaded nanoparticles. researchgate.net Studies on solid lipid nanoparticles (SLN) loaded with prednisolone have employed AFM to reveal the particles' shape and surface characteristics. These investigations have shown that AFM can confirm the disc-like shape of these nanoparticles and prove they are surrounded by a soft layer. nih.gov This is significant as the surface properties can influence drug release kinetics. nih.gov Furthermore, AFM allows for the measurement of mechanical properties such as the rigidity of drug-containing liposomes, a factor that can correlate with cellular association and subsequent biological response. universiteitleiden.nl

The table below summarizes findings from AFM studies on formulations containing prednisolone or related structures, highlighting the technique's utility in nanostructure analysis.

Formulation TypeAnalytical FindingSignificance
Prednisolone-loaded Solid Lipid Nanoparticles (SLN)Revealed a disc-like shape and the presence of a soft outer layer. nih.govHelps explain biphasic drug release profiles, with the outer layer contributing to initial fast release. nih.gov
This compound Nanocrystal Solid DispersionsUsed to investigate surface topography. researchgate.netCharacterizes the surface features of novel formulation strategies designed to enhance drug delivery.
Anionic LiposomesMeasured the Young's Modulus (rigidity) of individual liposomes. universiteitleiden.nlDemonstrates a positive correlation between liposomal rigidity and association with dendritic cells. universiteitleiden.nl

This table is generated based on data from the text and is for illustrative purposes.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful electron microscopy techniques for characterizing the morphology of drug particles. SEM provides detailed images of the surface topography, while TEM allows for the visualization of the internal structure and morphology of nanoparticles. nih.govnih.gov

SEM analysis has been used to characterize the crystals of pure prednisolone powder and to observe its distribution within formulations like gel tablets. researchgate.net In these studies, SEM images showed the distinct crystalline structure of the raw material and revealed how it can recrystallize on the surface and within the gel matrix. researchgate.net For advanced formulations, such as ophthalmic nanosuspensions of this compound, SEM images have confirmed the successful formation of spherical nanoparticles. researchgate.net

TEM offers higher resolution for direct imaging of nanoparticles, providing statistical information on particle size and morphology distributions. nih.gov It is often used as an orthogonal technique alongside SEM and particle size analyzers to confirm the size and shape of nanocrystals. researchgate.net Comparative analyses of different commercial this compound ophthalmic suspensions have shown that particle size and the tendency to agglomerate are key differentiators between products, which can be visualized by such microscopic techniques. arvojournals.orgnih.gov

The following table presents research findings on the morphology of this compound in various forms, as determined by SEM and TEM.

Analytical TechniqueFormulation/SampleObserved MorphologyParticle Size Information
SEMPrednisolone PowderCrystalline powder. researchgate.net-
SEMThis compound NanosuspensionSpherical particles. researchgate.netNanoscale (images taken at 5-20 µm scale). researchgate.net
SEMPrednisolone in Gel TabletPartial re-crystallization on the surface and inside the gel. researchgate.net-
Laser DiffractionCommercial this compound SuspensionsParticles in one brand were smaller and more uniform, staying in suspension longer. arvojournals.orgnih.govParticles in competing brands showed a greater tendency to agglomerate. arvojournals.orgnih.gov

This table is generated based on data from the text and is for illustrative purposes.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, DSC)

Thermal analysis techniques are crucial for characterizing the solid-state properties of pharmaceutical materials. Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to study melting, crystallization, and polymorphic transitions. tainstruments.com

For pure this compound, DSC analysis shows a sharp, characteristic endothermic peak corresponding to its melting point. Studies report this melting point to be in the range of 235°C to 242°C. researchgate.netwikipedia.orgnihs.go.jp A reported DSC thermogram for the pure drug exhibited a peak at 241.65°C, indicating a high degree of purity. researchgate.net The presence of multiple crystalline forms, or polymorphs, can also be detected by DSC, which is critical as different polymorphs can have different solubilities and stabilities. researchgate.net

When this compound is incorporated into a formulation, such as nanoparticles, its thermal behavior can change. DSC studies on self-assembled nanoparticles containing this compound have shown a lowering of its melting endotherm. nih.gov In one study, the endothermic peak for this compound in a physical mixture with formulation excipients appeared at 221.3°C, a clear depression from its usual melting point, which can indicate interactions or changes in crystallinity. nih.gov

The table below summarizes key thermal properties of this compound identified through DSC and other methods.

ParameterValueMethod/Source
Melting Point~235°C (with decomposition)Pharmacopeial Standard nihs.go.jp
Melting Point240°CPhysical Property Data wikipedia.org
Endothermic Peak241.65°CDSC Analysis researchgate.net
Endothermic Peak (in Physical Mixture)221.3°CDSC Analysis of Nanoparticle Formulation nih.gov
Enthalpy of Fusion (ΔfusH)42.3 kJ/molNIST Chemistry WebBook nist.gov
Enthalpy of Fusion (ΔfusH)38.67 kJ/molNIST Chemistry WebBook nist.gov

This table is generated based on data from the text and is for illustrative purposes.

Emerging Research Frontiers and Methodological Innovations

Targeted Delivery Approaches Beyond Conventional Systems

Conventional ophthalmic formulations of prednisolone (B192156) acetate (B1210297) (PA), such as eye drops and suspensions, suffer from challenges like low bioavailability, rapid precorneal drug loss, and inconsistent dosing, which necessitate frequent administration ijndd.innih.govijpsdronline.comuobaghdad.edu.iqnih.gov. To overcome these limitations, emerging research is concentrated on developing targeted delivery systems for prednisolone acetate, particularly for ocular applications.

Novel lipid-based nanocarriers, such as solid lipid nanoparticles (SLNs) and nanosuspensions, have shown promise in enhancing the ocular bioavailability and therapeutic efficacy of this compound ijndd.injneonatalsurg.comresearchgate.net. SLNs prepared by high-pressure homogenization and probe sonication have demonstrated improved ocular permeability for this compound jneonatalsurg.comresearchgate.net. Another approach involves nanosuspension formulations using surfactants like Pluronic F68, which achieve small particle sizes suitable for ocular administration and show sustained drug release ijndd.in.

Liposomal entrapment is also being extensively investigated to enhance the ocular therapeutic effect of this compound nih.govijpsdronline.comresearchgate.net. Studies have explored different liposomal formulations, including positive multilamellar liposomes (pMLV), positive small unilamellar liposomes (pSUV), and neutral multilamellar liposomes (nMLV) nih.govresearchgate.net. Research indicates that positive charge induction and subsequent size reduction of liposomes can significantly increase the concentration of this compound in the aqueous humor, suggesting greater drug penetration and improved efficacy compared to neutral formulations nih.govresearchgate.net. For instance, positive unilamellar liposomes with a mean size of approximately 70 nm demonstrated enhanced drug delivery across the cornea compared to larger multilamellar liposomes researchgate.net. Nano-liposomal carriers for this compound have also been developed, achieving average sizes of about 186 nm and zeta potentials of -20 mV, with a slow-release profile showing only 18% drug release in the first 120 hours in intramuscular trials tandfonline.comnih.gov.

Furthermore, researchers are developing this compound-loaded microspheres and polymeric implants for sustained release tandfonline.complos.orgnih.gov. Chitosan (B1678972) microspheres prepared by spray-drying have been optimized for drug loading and controlled release, with one formulation demonstrating 45.7% encapsulation efficiency and a sustained release rate of 50% of the drug over 57.2 hours, suggesting potential for preventing restenosis tandfonline.comnih.govresearchgate.net. Biodegradable poly (d,l-lactide-co-ε-caprolactone) (PLC) microfilm drug delivery systems have shown sustained release of this compound over 12 weeks in a rat keratoplasty model, with drug levels detected in the aqueous humor, indicating their potential for prolonged therapeutic effect in ocular conditions plos.org. Microemulsions are also being explored for ophthalmic use to increase solubility, residence time, and corneal permeability of this compound uobaghdad.edu.iq.

Table 1: Examples of Targeted Delivery Systems for this compound

Delivery System TypeKey Components / MethodParticle Size / CharacteristicsNotable FindingsReference
Solid Lipid NanoparticlesGlyceryl monostearate, Tween 80Improved ocular permeabilityEnhanced ocular bioavailability and therapeutic efficacy. jneonatalsurg.comresearchgate.net
NanosuspensionPluronic F68Small mean sizeSuited for ocular application, good drug content, sustained release. ijndd.in
Liposomes (Positive SUV)1,2 dipalmitoyl-sn-glycerol-3-phosphocholine, cholesterol, stearylamine~70 nm, positively chargedIncreased aqueous humor concentration (27-40% increase), 2-times slower release. nih.govresearchgate.net
Nano-liposomes (IM)Not specified~186 nm, zeta -20 mV18% drug released in 120 hrs; superior anti-inflammatory effect in rats. tandfonline.comnih.gov
Chitosan MicrospheresChitosan (low/medium MW)Optimized for release45.7% encapsulation efficiency, 50% drug release in 57.2 hrs. tandfonline.comnih.gov
Polymeric Microfilm (PLC)Poly (d,l-lactide-co-ε-caprolactone)Sustained releaseSteady daily release (0.006-0.009 mg/day) over 12 weeks. plos.org
Microemulsion (Ophthalmic)Oleic acid, isopropyl myristate, Tween 8010.18 nmSignificantly higher permeability than conventional suspensions. uobaghdad.edu.iq

Integration of Omics Technologies in Mechanistic Research

"Omics" technologies, including genomics, transcriptomics, and proteomics, are increasingly integrated into research to unravel the intricate mechanisms of glucocorticoid action, including that of this compound patsnap.comresearchgate.netbmj.comnih.govmdpi.com. These high-throughput methods provide a comprehensive view of cellular pathways and molecular changes induced by drug exposure, offering deeper insights into the therapeutic effects and potential for developing more targeted therapies patsnap.combmj.comnih.govmdpi.comfrontiersin.org.

Transcriptomics, specifically, plays a crucial role by measuring the complete set of RNA molecules expressed in a system, thereby revealing gene expression changes induced by glucocorticoids nih.govmdpi.comfrontiersin.org. For example, studies utilizing bulk RNA sequencing have shown that prednisolone can significantly downregulate genes involved in leukocyte chemotaxis, mast cell tryptase, 15-lipoxygenase, and MMP12 in nasal mucosal samples medrxiv.org. These approaches help identify novel regulatory nodes within the glucocorticoid receptor (GR) pathway, potentially uncovering new therapeutic opportunities and guiding the design of compounds with finely tuned action profiles patsnap.combmj.com.

Proteomics, which involves the study of the entire set of proteins, further complements transcriptomics by identifying changes in protein expression and post-translational modifications in response to glucocorticoids patsnap.comnih.gov. High-throughput Olink® proteomics analysis has been used to study the effects of oral prednisolone, revealing downregulation of type-2 inflammatory proteins and chemotaxis-related proteins such as IL-4, IL-5, IL-13, CCL24, CCL26, and EDN in sputum and plasma samples from patients treated with mepolizumab medrxiv.org. This indicates the utility of proteomics in understanding the broader impact of corticosteroids on inflammatory pathways at a protein level medrxiv.org.

The integration of various omics approaches, such as mRNA and miRNA expression, DNA methylation, SNPs, and CNAs, allows for a multi-faceted understanding of drug resistance mechanisms, particularly for glucocorticoids in conditions like acute lymphoblastic leukemia nih.gov. This integrative genomic strategy has identified novel genes and pathways associated with glucocorticoid resistance, illustrating its power in elucidating complex cellular responses nih.gov. The use of these technologies at single-cell resolution is also emerging, providing unprecedented insights into cell types and factors mediating glucocorticoid responses researchgate.netbmj.com.

Advanced Computational Modeling for Drug Discovery and Optimization

Advanced computational modeling techniques, including molecular dynamics (MD) simulations, virtual screening, and quantitative structure-activity relationship (QSAR) studies, are increasingly employed in the drug discovery and optimization process for glucocorticoid compounds like this compound nih.govsioc-journal.cntandfonline.comdntb.gov.uascilit.comresearchgate.netresearchgate.netnih.govacs.org. These in silico methods reduce the time and expense associated with traditional drug development by predicting molecular interactions, optimizing structures, and screening large chemical libraries nih.govtandfonline.com.

Molecular dynamics simulations are crucial for assessing the binding affinity of ligand-receptor complexes and observing conformational trajectories over time sioc-journal.cndntb.gov.uanih.gov. For instance, MD simulations have been used to study the interaction between β-cyclodextrin and steroids like prednisolone, revealing that van der Waals interactions are a primary driving force for complex formation and identifying preferential binding modes sioc-journal.cn. Such simulations provide detailed insights into the stability and dynamics of drug-receptor interactions, which is vital for rational drug design.

Virtual screening (VS), particularly ligand-based virtual screening (LBVS), is a powerful tool for identifying novel glucocorticoid receptor (GR) ligands nih.govtandfonline.comresearchgate.netnih.govacs.org. LBVS involves using available information on known active ligands to derive predictive pharmacophore models tandfonline.comresearchgate.netnih.govacs.org. A notable example includes the virtual screening of 264,000 commercially available compounds against a pharmacophore model for the human GR, which successfully identified novel nonsteroidal molecules with low micromolar activity researchgate.netnih.govacs.org. These compounds demonstrated trans-repression potential by inhibiting IL-1-induced IL-6 expression, indicating the utility of VS in discovering novel modulators researchgate.netnih.gov. Future trends point towards integrating both ligand- and structure-based methodologies for more comprehensive GR ligand design nih.gov.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are also applied to predict the biological activity and physicochemical properties of this compound derivatives nih.govresearchgate.net. These models can assist in optimizing compounds for desired characteristics like ocular permeability, as seen in studies where this compound derivatives were found to have favorable molecular size, aqueous solubility, and lipophilicity scores for ocular application researchgate.net. Advanced in silico studies, including molecular docking, have also been performed on this compound derivatives to investigate their binding affinities with molecular targets like VEGFR2 protein, showing promising binding energies researchgate.net.

Exploration of Novel Glucocorticoid Receptor Modulators

The ongoing challenge with conventional glucocorticoids, including this compound, is their broad spectrum of action which leads to numerous side effects due to both beneficial transrepression and deleterious transactivation pathways mediated by the glucocorticoid receptor (GR) patsnap.comnih.govtandfonline.comnih.govdovepress.complos.orgnih.govoncotarget.comnjmonline.nl. Therefore, a significant area of research is the exploration and development of novel glucocorticoid receptor modulators (GRMs) that aim to dissociate these effects, often referred to as selective glucocorticoid receptor agonists (SEGRAs) or selective glucocorticoid receptor modulators (SGRMs) nih.govtandfonline.comnih.govdovepress.complos.orgnih.govoncotarget.comnjmonline.nl.

The goal of these novel modulators is to selectively promote the anti-inflammatory and immunosuppressive effects (transrepression) while minimizing metabolic and atrophic side effects (transactivation) patsnap.comnih.govtandfonline.comnih.govdovepress.comnih.govoncotarget.com. This is achieved by designing compounds that bias GR signaling patsnap.com. For instance, dissociated glucocorticoid receptor agonists are being developed that can segregate the anti-inflammatory and metabolic actions of glucocorticoids, potentially offering a higher therapeutic index njmonline.nl.

An example of a novel SGRM is Org 214007-0, a non-steroidal compound that exhibits binding affinity to GR similar to prednisolone plos.org. In vivo studies in mice have shown that Org 214007-0 retained full anti-inflammatory efficacy in acute inflammation and chronic collagen-induced arthritis models, comparable to prednisolone plos.org. Crucially, at equi-efficacious dosages, Org 214007-0 did not induce elevated fasting glucose or shifts in glucose/glycogen balance in the liver, which are common side effects of classic glucocorticoids plos.org. Gene expression profiling confirmed that Org 214007-0 had a partial activity profile, with an increased ratio in repression versus induction of genes, demonstrating an improved therapeutic index compared to prednisolone plos.org.

Another compound, CpdA, has also been characterized as a "dissociating" GR modulator, demonstrating cooperative suppression of inflammation while increasing the expression of specific anti-inflammatory genes without upregulating DUSP1 gene expression, unlike dexamethasone (B1670325) researchgate.netdovepress.com. Efforts are also focused on developing tissue-selective GR antagonists, particularly for the liver, to improve safety profiles for diseases like diabetes nih.gov. The ongoing research aims to achieve finely tuned action profiles by identifying compounds that preferentially activate specific GR mechanisms and alter GR-mediated gene expression patsnap.comdovepress.com.

Research into this compound in Combinatorial Preclinical Therapies

Research is increasingly exploring the use of this compound within combinatorial preclinical therapies to enhance efficacy, overcome resistance, and potentially reduce individual drug concentrations, thereby mitigating side effects patsnap.comresearchgate.netnih.govoncotarget.com. The rationale behind combinatorial approaches is to achieve synergistic or additive therapeutic benefits by targeting multiple pathways or by combining drugs with complementary mechanisms of action.

One strategy involves combining glucocorticoids with other therapeutic agents to achieve enhanced anti-inflammatory outcomes. For example, preclinical data support a dual targeting strategy where GR signaling modulation is combined with dampening of adverse histamine-driven responses, particularly in disease contexts involving both inflammatory and allergic pathways patsnap.com. This suggests that this compound, given its potent anti-inflammatory effects, could be a candidate for such combined approaches.

Studies have also investigated the combination of different GR modulators. For instance, combining CpdA with dexamethasone has been shown to lead to stronger suppression of pro-inflammatory gene expression and enhanced anti-inflammatory GR target gene expression in epithelial cells researchgate.net. This "ligand combination strategy" offers a potentially attractive alternative for fine-tuning GR effects towards improved therapeutic benefits researchgate.net.

In the context of overcoming drug resistance, particularly in cancers like acute lymphoblastic leukemia, integrative genomic analyses have identified synergistic drug combinations. One such finding demonstrated that manipulation of the CELSR2 gene, associated with glucocorticoid resistance, revealed a synergistic drug combination of prednisolone and venetoclax (B612062) that mitigated resistance in mouse xenograft models nih.gov. This highlights the potential of using this compound in combination with other agents to address resistance mechanisms in therapeutic settings.

Furthermore, a promising strategy to reduce tissue-specific adverse effects of glucocorticoids is to use them in combination with tissue protectors nih.govoncotarget.com. This approach is particularly beneficial for preventing or alleviating atrophic effects in tissues such as skin, muscle, and bone, which are common with chronic glucocorticoid treatment nih.govoncotarget.com. While the specific combination with this compound is not detailed, the principle applies to potent glucocorticoids, implying a broader research direction for its combinatorial use.

Q & A

Basic Research Questions

Q. What analytical methods are used to quantify Prednisolone acetate in pharmaceutical formulations?

  • UV/Vis Spectrophotometry : this compound (PA) is quantified at its maximum absorption wavelength (e.g., 243–248 nm) after extraction and dilution in solvents like methanol or phosphate buffer. This method requires validation for linearity, precision, and accuracy .
  • LC-MS/MS : For metabolic studies, liquid chromatography-tandem mass spectrometry detects PA and its metabolites (e.g., 20α/β-dihydroprednisolone, 6β-hydroxyprednisolone) in biological matrices like urine. Solid-phase extraction and enzymatic deconjugation (β-glucuronidase/aryl-sulfatase) are critical for sample preparation .

Q. What methods are employed to enhance the solubility of this compound in ocular drug delivery systems?

  • Microemulsion Formulation : PA is dissolved in oil phases (e.g., oleic acid, isopropyl laurate) combined with surfactants (Tween 80, Cremophor EL) and co-surfactants (propylene glycol, ethanol) at specific Smix ratios (e.g., 2:1). Water titration generates thermodynamically stable microemulsions with particle sizes <20 nm .
  • Pseudoternary Phase Diagrams : These diagrams optimize oil-surfactant-water ratios to identify microemulsion regions, ensuring high drug loading and stability .

Q. What protocols are recommended for stability testing of this compound microemulsions?

  • Centrifugation : Microemulsions are centrifuged at 3,500–10,000 rpm for 30 minutes to assess phase separation .
  • Thermal Stress : Samples undergo heating-cooling cycles (4°C–40°C) and freeze-thaw cycles (-20°C–25°C) to evaluate physical stability .
  • Long-Term Storage : Stability at 25°C/60% RH for 6–12 months is monitored using particle size analysis (Malvern Zetasizer) and drug content assays .

Advanced Research Questions

Q. How to design pseudo-ternary phase diagrams for optimizing this compound microemulsion formulations?

  • Step 1 : Determine PA solubility in oils (e.g., oleic acid) and surfactants (e.g., Tween 80) via shake-flask method at 25°C and 37°C .
  • Step 2 : Fix surfactant-to-co-surfactant ratios (e.g., 1:1, 2:1) and titrate aqueous phase into oil-surfactant mixtures. Record water concentrations at transparency-to-turbidity transitions .
  • Step 3 : Plot diagrams using software like OriginLab to identify microemulsion zones with maximum drug-loading capacity .

Q. How to address discrepancies in surfactant ratios across studies on this compound microemulsions?

  • Contradiction Analysis : Variations in Smix ratios (e.g., Tween 80:propylene glycol at 1:2 vs. 2:1) may arise from differences in PA solubility or oil phase selection. Validate optimal ratios via solubility studies and stability tests (e.g., zeta potential >|±25 mV| for electrostatic stabilization) .

Q. What in vitro models are used to predict corneal permeability of this compound formulations?

  • Ex Vivo Corneal Permeation : Excised animal corneas (e.g., bovine) mounted in Franz diffusion cells assess PA flux. Microemulsions (e.g., formulation F9) show 2.5× higher permeability than suspensions (7.514 vs. 3.0075 µg/cm²/min) .
  • Transmission Electron Microscopy (TEM) : Confirms nano-scale droplet size and uniform distribution, critical for enhancing corneal retention .

Q. How to design pharmacokinetic studies to characterize this compound metabolism in preclinical models?

  • Animal Models : Administer PA intramuscularly (0.52 mg/kg) or orally (30 mg/day) in cattle. Collect urine samples at intervals (e.g., days 0, 10, 31) and analyze using LC-MS/MS .
  • Metabolite Profiling : Identify phase I metabolites (e.g., 20β-dihydroprednisolone) and phase II conjugates after enzymatic hydrolysis. Compare stability of metabolites in frozen urine (-80°C) over 2+ years .

Q. What advanced analytical techniques are required for impurity profiling in this compound API?

  • HPLC with Photodiode Array Detection : Resolves degradation products (e.g., this compound impurity C) using C18 columns and gradient elution (acetonitrile:water) .
  • Reference Standards : Use certified materials (e.g., USP this compound RS) to quantify impurities ≤0.1% per ICH Q3A guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.